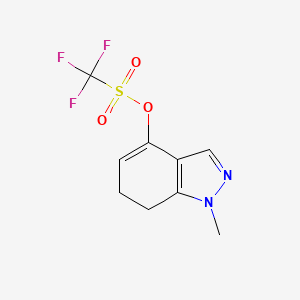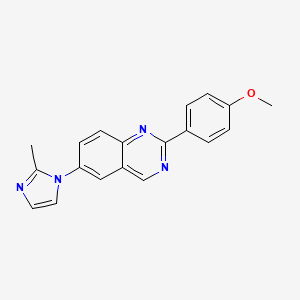
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a methoxyphenyl group and a methylimidazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline typically involves multi-step organic reactions. One common route includes the condensation of 4-methoxyaniline with anthranilic acid to form a quinazoline intermediate. This intermediate is then reacted with 2-methylimidazole under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and imidazoles, which can have different functional groups attached depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays and studies.
Medicine: It has potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and methylimidazolyl groups can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methoxyphenyl)-6-(1H-imidazol-1-yl)quinazoline
- 2-(4-Methoxyphenyl)-6-(2-ethylimidazol-1-yl)quinazoline
- 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)pyrimidine
Uniqueness
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both methoxyphenyl and methylimidazolyl groups can enhance its versatility in various applications compared to similar compounds.
Eigenschaften
Molekularformel |
C19H16N4O |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline |
InChI |
InChI=1S/C19H16N4O/c1-13-20-9-10-23(13)16-5-8-18-15(11-16)12-21-19(22-18)14-3-6-17(24-2)7-4-14/h3-12H,1-2H3 |
InChI-Schlüssel |
STYFNFWIVSZHHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
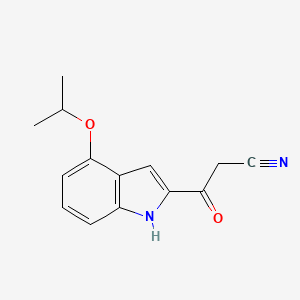
![2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13868909.png)

![Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13868919.png)
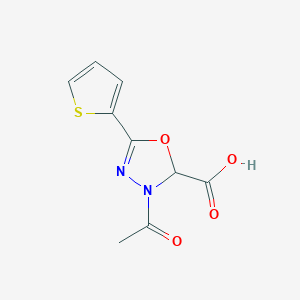
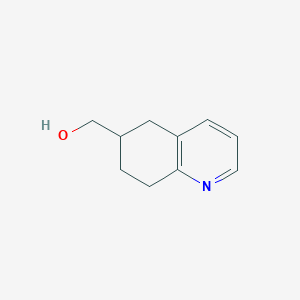
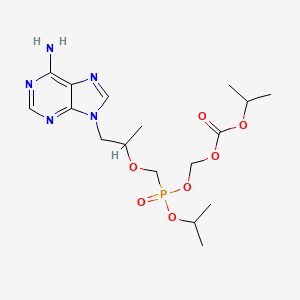
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)

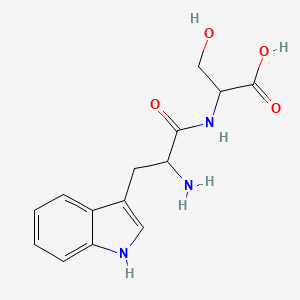
![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
